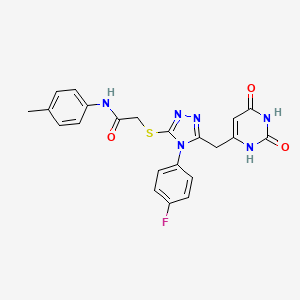

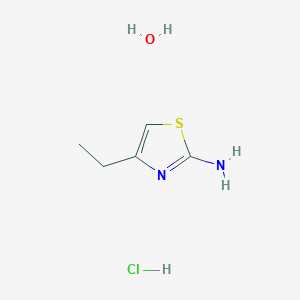

![molecular formula C13H14FNO B2440377 [1-(2-Fluorphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol CAS No. 676644-23-8](/img/structure/B2440377.png)

[1-(2-Fluorphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is an organic compound that features a pyrrole ring substituted with a fluorophenyl group and a hydroxymethyl group

Wissenschaftliche Forschungsanwendungen

Protonenpumpenhemmer (PPI) und Säureblocker

- Anwendung: Als neuartiger Protonenpumpenhemmer (PPI) hemmt diese Verbindung die H+, K±ATPase-Protonenpumpe effektiv. Sie konkurriert mit Protonen um die Bindung, wodurch die Magensäuresekretion reduziert wird. Vonoprazanfumarat wird zur Behandlung säurebedingter Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD) und Magengeschwüren eingesetzt .

Gastrointestinale Störungen

- Anwendung: Die starken säureblockierenden Eigenschaften von Vonoprazanfumarat machen es wertvoll bei der Behandlung von GERD, Magengeschwüren und anderen säurebedingten Magen-Darm-Erkrankungen. Im Gegensatz zu traditionellen PPIs bietet es eine anhaltende Säureunterdrückung .

Eradikation von Helicobacter pylori

- Anwendung: Vonoprazanfumarat ist Teil einer Kombinationstherapie zur Eradikation von Helicobacter pylori, einem Bakterium, das mit Gastritis und Magengeschwüren in Verbindung gebracht wird. Es erhöht die Wirksamkeit von Antibiotika-Therapien, indem es einen niedrigen pH-Wert im Magen aufrechterhält .

Kaliumbindender Säureblocker (P-CAB)

- Anwendung: Vonoprazanfumarat wirkt als reversibler Antagonist des K+-Ionenkanals in den Belegzellen des Magens. Durch die Blockierung des Kaliumeinstroms hemmt es die Säuresekretion und bietet eine Alternative zu traditionellen PPIs .

Entzündungshemmende Wirkungen

- Anwendung: Neue Forschungsergebnisse deuten darauf hin, dass Vonoprazanfumarat über seine säureblockierende Funktion hinaus entzündungshemmende Eigenschaften besitzen könnte. Es könnte möglicherweise Immunreaktionen modulieren und Entzündungen in verschiedenen Kontexten reduzieren .

Studien zur Arzneimittel-Wechselwirkung

- Anwendung: Forscher untersuchen die Wechselwirkungen von Vonoprazanfumarat mit anderen Medikamenten. Das Verständnis seiner Auswirkungen auf Cytochrom-P450-Enzyme und den Arzneimittelstoffwechsel ist entscheidend für eine sichere und effektive klinische Anwendung .

Wirkmechanismus

Target of Action

It’s worth noting that both indole and pyrrolidine derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole and pyrrolidine derivatives, are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

Similar compounds, such as pyrrolidine derivatives, are known to have certain physicochemical parameters that can impact their bioavailability .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Hydroxymethylation: The final step involves the hydroxymethylation of the pyrrole ring, which can be achieved using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, where the hydroxymethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carboxylic acid.

Reduction: [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms involving pyrrole derivatives.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.

Industry:

- Utilized in the development of new materials with specific electronic or optical properties.

Vergleich Mit ähnlichen Verbindungen

- [1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

- [1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

- [1-(2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

Comparison:

- The presence of different halogen atoms (fluorine, chlorine, bromine) in the phenyl group affects the compound’s reactivity and biological activity.

- The fluorophenyl derivative is unique due to the strong electronegativity of fluorine, which can influence the compound’s electronic properties and interactions with biological targets.

This detailed article provides a comprehensive overview of [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

IUPAC Name |

[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-7,16H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHHPNKGIUSJRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2F)C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E,5E)-1-benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one](/img/structure/B2440294.png)

![7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2440295.png)

![4-(azepane-1-sulfonyl)-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2440306.png)

![3-(3-methoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2440307.png)

![2-[1-(2-Chloroacetyl)azetidin-3-yl]oxy-N,N-dimethylacetamide](/img/structure/B2440313.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440316.png)